3-(Methoxycarbonyl)hept-2-enoate
Description
3-(Methoxycarbonyl)hept-2-enoate is an α,β-unsaturated ester characterized by a hept-2-enoate backbone with a methoxycarbonyl substituent at the 3-position. This compound is structurally significant due to its conjugated double bond and electron-withdrawing ester group, which influence its reactivity in cycloaddition reactions, nucleophilic additions, and polymerization processes.
Properties
CAS No. |
89966-39-2 |
|---|---|
Molecular Formula |
C9H13O4- |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-methoxycarbonylhept-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
UKFHLCLFVUUVGL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=CC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)hept-2-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired product . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base and solvent, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Methoxycarbonyl)hept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate ()
This compound shares the α,β-unsaturated ester motif with 3-(Methoxycarbonyl)hept-2-enoate. Its synthesis involves heating with polyphosphoric acid (PPA), leading to cyclization into oxazoloquinolines or imidazole carboxylates. In contrast, the absence of an aromatic amine substituent in this compound may reduce its propensity for intramolecular cyclization, favoring instead intermolecular reactions such as Michael additions .
Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride ()
This branched ester lacks the conjugated double bond but shares the methoxycarbonyl group. Its synthesis via hydrochloric acid treatment highlights the stability of the ester group under acidic conditions, a property likely shared by this compound. However, the presence of the α,β-unsaturated system in the latter may increase susceptibility to hydrolysis under basic conditions .
Physical and Chemical Properties
The table below compares key properties of this compound with structurally related esters:
Key Observations :
- Solubility: Linear esters like methyl decanoate exhibit higher hydrophobicity than this compound, which may have moderate solubility due to the polarizable double bond.
- Reactivity: The α,β-unsaturated system in this compound enhances its electrophilicity compared to saturated esters, making it more reactive in Diels-Alder reactions .
Stability and Reactivity Contrasts
- Acid/Base Stability: demonstrates that methoxycarbonyl groups remain intact under acidic conditions (e.g., HCl/dioxane), but the conjugated double bond in this compound may render it prone to nucleophilic attack or oxidation absent in saturated esters .
- Purification Challenges: Irisquinone (1) achieved only 87% purity after chromatography (), possibly due to polar byproducts, a challenge that may extend to this compound purification .
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